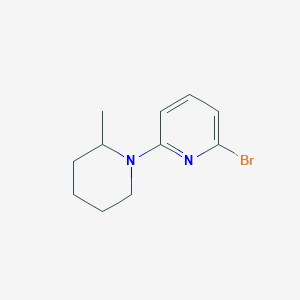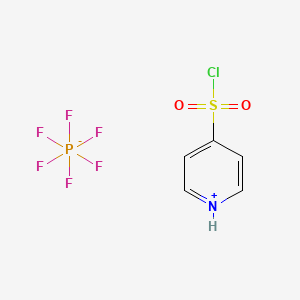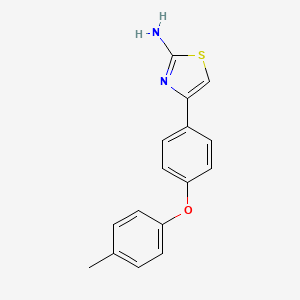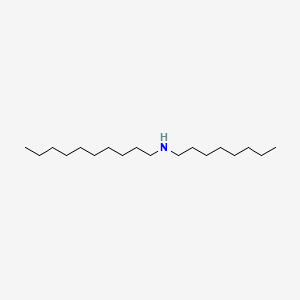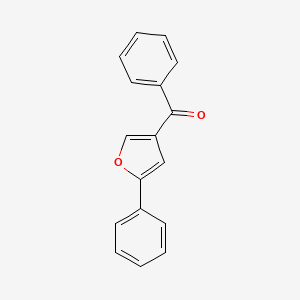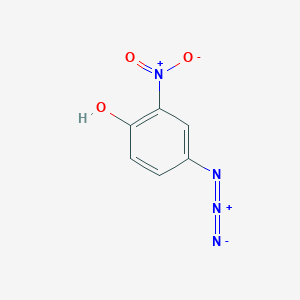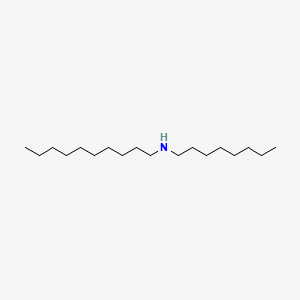
N-Octyldecylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octyldecylamine: is a long-chain primary alkylamine with the molecular formula C18H39N 1-Aminooctadecane or Stearylamine . This compound is characterized by its hydrophobic nature and is commonly used as a surface modifier in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Octyldecylamine can be synthesized through the hydrogenation of nitriles or the reduction of fatty nitriles. The reaction typically involves the use of hydrogen gas in the presence of a catalyst such as nickel or palladium under high pressure and temperature .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of octadecanenitrile. The process involves the use of a hydrogenation reactor where the nitrile is converted to the corresponding amine under controlled conditions of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Octyldecylamine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
Chemistry: N-Octyldecylamine is used as a surfactant and emulsifier in various chemical processes. It is also employed in the synthesis of metal oxide nanocrystals with controlled size and shape .
Biology: In biological research, this compound is used to modify the surface properties of biomolecules and nanoparticles, enhancing their stability and functionality .
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: this compound is widely used in the production of lubricants, corrosion inhibitors, and textile softeners. It also finds applications in the formulation of hair care products and wood preservatives .
Mechanism of Action
N-Octyldecylamine exerts its effects primarily through its hydrophobic interactions with other molecules. It can modify the surface properties of materials, making them more hydrophobic. This property is utilized in various applications, including the stabilization of emulsions and the functionalization of nanoparticles .
Comparison with Similar Compounds
- Octadecylamine (C18H39N)
- Hexadecylamine (C16H35N)
- Dodecylamine (C12H27N)
Comparison: N-Octyldecylamine is unique due to its longer carbon chain compared to similar compounds like hexadecylamine and dodecylamine. This longer chain imparts greater hydrophobicity and stability, making it more effective in applications requiring strong surface modification and stabilization .
Properties
CAS No. |
50602-85-2 |
|---|---|
Molecular Formula |
C18H39N |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
N-octyldecan-1-amine |
InChI |
InChI=1S/C18H39N/c1-3-5-7-9-11-12-14-16-18-19-17-15-13-10-8-6-4-2/h19H,3-18H2,1-2H3 |
InChI Key |
UBBUHNHUKKIQAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12049853.png)


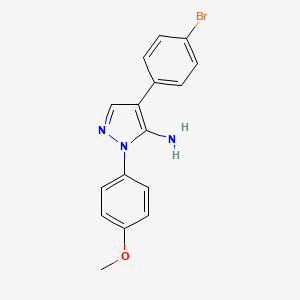
![1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B12049894.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid allylamide](/img/structure/B12049905.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)
